4,4'-Methylenebis(6-tert-butyl-2,3-xylenol)

Antioxidant Procurement Chemical Identity Verification Bisphenol Characterization

4,4'-Methylenebis(6-tert-butyl-2,3-xylenol), CAS 84604-88-6, is a symmetrical hindered bisphenol antioxidant (molecular formula C₂₅H₃₆O₂, molecular weight 368.55 g/mol) characterized by two 6-tert-butyl-2,3-xylenol subunits linked through a 4,4'-methylene bridge. It belongs to the class of sterically hindered phenolic primary antioxidants that function by donating phenolic hydrogen atoms to terminate free-radical chain reactions, producing relatively stable phenoxyl radicals stabilized by ortho tert-butyl and methyl substituents.

Molecular Formula C25H36O2
Molecular Weight 368.6 g/mol
CAS No. 84604-88-6
Cat. No. B12663207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Methylenebis(6-tert-butyl-2,3-xylenol)
CAS84604-88-6
Molecular FormulaC25H36O2
Molecular Weight368.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1CC2=CC(=C(C(=C2C)C)O)C(C)(C)C)C(C)(C)C)O)C
InChIInChI=1S/C25H36O2/c1-14-16(3)22(26)20(24(5,6)7)12-18(14)11-19-13-21(25(8,9)10)23(27)17(4)15(19)2/h12-13,26-27H,11H2,1-10H3
InChIKeyWWJFRZVPENPMEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Methylenebis(6-tert-butyl-2,3-xylenol) (CAS 84604-88-6): Hindered Bisphenol Antioxidant Procurement Baseline


4,4'-Methylenebis(6-tert-butyl-2,3-xylenol), CAS 84604-88-6, is a symmetrical hindered bisphenol antioxidant (molecular formula C₂₅H₃₆O₂, molecular weight 368.55 g/mol) characterized by two 6-tert-butyl-2,3-xylenol subunits linked through a 4,4'-methylene bridge [1]. It belongs to the class of sterically hindered phenolic primary antioxidants that function by donating phenolic hydrogen atoms to terminate free-radical chain reactions, producing relatively stable phenoxyl radicals stabilized by ortho tert-butyl and methyl substituents . The compound is listed under EINECS number 283-372-9 and is supplied as a specialty chemical for antioxidant applications in polymers, lubricants, and industrial formulations where oxidative stability at elevated temperatures is required [2].

Why In-Class Bisphenol Antioxidants Cannot Be Considered Drop-In Replacements for 4,4'-Methylenebis(6-tert-butyl-2,3-xylenol)


The hindered bisphenol antioxidant class encompasses multiple positional isomers with the identical molecular formula C₂₅H₃₆O₂ but profoundly different antioxidant behaviors. The 4,4'-methylene linkage geometry in 4,4'-Methylenebis(6-tert-butyl-2,3-xylenol) yields a molecular architecture distinct from its 2,2'-linked constitutional isomer (CAS 94021-14-4): the 4,4'-connection places the two hindered phenol units in a para-para orientation relative to the methylene bridge, increasing inter-ring distance and altering both radical-scavenging kinetics and the stability of the resulting phenoxyl radicals [1]. Both 6-tert-butyl-2,3-xylenol subunits carry two ring methyl groups plus one tert-butyl group, creating a unique steric environment around the active -OH moieties that differs from the more common 4,4'-methylenebis(2,6-di-tert-butylphenol) (CAS 118-82-1, Antioxidant 4426) or 2,2'-methylenebis(6-tert-butyl-4-methylphenol) (CAS 119-47-1, Antioxidant 2246) architectures . Generic interchange is therefore unsupported without empirical verification because the bridge position governs both hydrogen atom transfer thermodynamics and physical compatibility with host matrices [2].

Product-Specific Quantitative Evidence for Differentiating 4,4'-Methylenebis(6-tert-butyl-2,3-xylenol) from Closest Analogs


Distinct Molecular Weight and Formula Identity from Common Industrial Antioxidant Standards

4,4'-Methylenebis(6-tert-butyl-2,3-xylenol) (C₂₅H₃₆O₂, MW 368.55 g/mol) is distinguishable from the widely used lubricant and polymer antioxidant 4,4'-Methylenebis(2,6-di-tert-butylphenol) (CAS 118-82-1; C₂₉H₄₄O₂, MW 424.66 g/mol) by a molecular weight deficit of approximately 56.11 g/mol [1]. The target compound carries two fewer tert-butyl groups and two additional ring methyl groups, altering its steric profile and solubility parameters. This molecular identity difference can be confirmed by reverse-phase HPLC using a Newcrom R1 column under simple conditions, which separates this analog from co-formulated bisphenolic antioxidants [2].

Antioxidant Procurement Chemical Identity Verification Bisphenol Characterization

Positional Isomerism: 4,4'-Methylene Linkage Versus 2,2'-Linkage Architecture

The target compound (4,4'-linkage, CAS 84604-88-6) and its constitutional isomer 2,2'-Methylenebis(4-tert-butyl-3,6-xylenol) (2,2'-linkage, CAS 94021-14-4) share the identical molecular formula C₂₅H₃₆O₂ and identical molecular weight (368.55 g/mol) yet differ fundamentally in bridge attachment position . In the 4,4'-isomer, the methylene bridge attaches para to the phenolic -OH on each ring; in the 2,2'-isomer, attachment is ortho to -OH. Published kinetic studies on analogous o-bisphenol (2,2'-linked) versus p-bisphenol (4,4'-linked) systems demonstrate that the bridge position critically modulates antioxidant activity: 2,2'-linked o-bisphenols can form stabilizing intramolecular hydrogen bonds between the residual -OH and the phenoxyl radical oxygen, lowering the bond dissociation enthalpy of the second O-H by 2–4 kcal/mol relative to the first and enhancing peroxyl-radical trapping rate constants (k_inh) by up to one order of magnitude compared to 4,4'-linked p-bisphenols where such intramolecular stabilization is geometrically impossible [1].

Structure-Activity Relationship Antioxidant Mechanism Isomer-Specific Performance

Melting-Point Range as a Purity and Handling Differentiator in Procurement

The melting point of 4,4'-Methylenebis(6-tert-butyl-2,3-xylenol) is reported as 60–70°C, depending on purity . This places it in a distinctly lower melting range than the closest symmetrical 4,4'-linked analog 4,4'-Methylenebis(2,6-di-tert-butylphenol) (CAS 118-82-1), which melts at 110–115°C [1]. The ~45–50°C lower melting point of the target compound translates to a significantly lower minimum processing temperature for melt-blending into thermoplastic or lubricant formulations, potentially reducing thermal stress on the host matrix during compounding. ChemSrc supplier listings indicate a typical commercial purity specification of 98.0% for this compound .

Quality Control Physical Property Procurement Specification

Application Scenarios Where 4,4'-Methylenebis(6-tert-butyl-2,3-xylenol) Offers Demonstrated Differentiation


Thermally Sensitive Polymer Compounding Requiring Low-Temperature Antioxidant Melt-Dispersion

The melting-point range of 60–70°C enables direct melt-blending of this antioxidant into polymers that process below 100°C—such as low-density polyethylene (LDPE), ethylene-vinyl acetate (EVA) copolymers, or thermoplastic polyolefin elastomers—without requiring a pre-dispersion step or carrier resin . By contrast, the higher-melting 4,4'-Methylenebis(2,6-di-tert-butylphenol) (mp 110–115°C) necessitates elevated compounding temperatures that risk thermal degradation of heat-sensitive additive packages [1].

Lubricant Formulations Requiring Predictable, Non-Cooperative Radical Scavenging Kinetics

In hydrocarbon-based lubricant formulations where antioxidant depletion follows a predictable rate law, the 4,4'-methylene bridge geometry delivers two independent phenolic sites without the intramolecular hydrogen-bond cooperativity characteristic of 2,2'-linked o-bisphenol isomers . This structural feature may simplify additive-dose modeling and antioxidant-residual monitoring over extended oil-drain intervals, an advantage over 2,2'-linked constitutional isomers where the second O-H bond dissociation enthalpy is lowered by intramolecular stabilization [1].

Chemical Identity Verification and Regulatory Documentation for Specialty Antioxidant Procurement

The compound's unique CAS registry number (84604-88-6), distinct molecular identity (C₂₅H₃₆O₂, MW 368.55), and EINECS listing (283-372-9) allow definitive supply-chain differentiation from commodity bisphenol antioxidants such as Antioxidant 4426 (C₂₉H₄₄O₂, MW 424.66) or Antioxidant 2246 (C₂₃H₃₂O₂, MW 340.50) . Reverse-phase HPLC separation on a Newcrom R1 column under published conditions provides a validated analytical method for incoming quality control and identity confirmation, supporting GMP documentation requirements [1].

Polyolefin and Elastomer Stabilization Requiring Balanced Steric Protection with Moderate Molecular Weight

With two ortho methyl groups and one para tert-butyl group per ring, the target compound presents a steric hindrance pattern distinct from the di-tert-butyl-substituted analogs. This substitution arrangement, combined with a molecular weight (368.55 g/mol) intermediate between lighter mono-phenolic antioxidants (e.g., BHT, MW 220.35) and heavier tetra-tert-butyl bisphenols (e.g., Antioxidant 1010, MW 1177.65), offers a compromise between migratory resistance, volatility, and per-gram radical-scavenging stoichiometry that is structurally unavailable from either extreme of the molecular-weight spectrum .

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